molecular formula C16H18N2O B4897948 N-phenyl-N'-(1-phenylpropyl)urea

N-phenyl-N'-(1-phenylpropyl)urea

Cat. No. B4897948
M. Wt: 254.33 g/mol
InChI Key: KXRHTXNSZHOAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-N'-(1-phenylpropyl)urea, also known as fenproporex, is a chemical compound that has been used in scientific research for its potential as a psychostimulant and appetite suppressant. Fenproporex is a derivative of amphetamine and is structurally similar to other stimulants such as phentermine and diethylpropion.

Mechanism of Action

Fenproporex works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, attention, and appetite. By increasing their release, N-phenyl-N'-(1-phenylpropyl)urea may help to reduce food intake and increase energy levels.
Biochemical and Physiological Effects:
Fenproporex has been found to increase heart rate and blood pressure, similar to other stimulants. Additionally, N-phenyl-N'-(1-phenylpropyl)urea has been shown to increase the activity of the sympathetic nervous system, which is involved in the "fight or flight" response. These effects can lead to increased energy levels and decreased appetite.

Advantages and Limitations for Lab Experiments

One advantage of N-phenyl-N'-(1-phenylpropyl)urea is its potential as a psychostimulant and appetite suppressant. This makes it a useful tool for studying the effects of dopamine and norepinephrine on behavior and metabolism. However, the potential cardiovascular effects of N-phenyl-N'-(1-phenylpropyl)urea may limit its use in certain studies.

Future Directions

There are several potential future directions for research on N-phenyl-N'-(1-phenylpropyl)urea. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Additionally, N-phenyl-N'-(1-phenylpropyl)urea may have applications in the treatment of obesity and other metabolic disorders. Further research is needed to fully understand the effects and potential uses of this compound.

Synthesis Methods

Fenproporex can be synthesized in a laboratory setting using a variety of methods. One common method involves the reaction of aniline with 1-phenylpropan-2-amine to form N-phenyl-N'-(1-phenylpropyl)urea. The reaction can be catalyzed by acid or base and typically requires high temperatures and pressure.

Scientific Research Applications

Fenproporex has been studied for its potential as a treatment for obesity and attention deficit hyperactivity disorder (ADHD). In animal studies, N-phenyl-N'-(1-phenylpropyl)urea has been shown to decrease food intake and increase activity levels. Additionally, N-phenyl-N'-(1-phenylpropyl)urea has been found to increase dopamine and norepinephrine levels in the brain, leading to its potential as a psychostimulant.

properties

IUPAC Name

1-phenyl-3-(1-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRHTXNSZHOAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(1-phenylpropyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.